![molecular formula C19H20N2O3S B5726398 N-(4-acetylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5726398.png)
N-(4-acetylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a crucial component of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Wirkmechanismus
TAK-659 binds irreversibly to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies.
Biochemical and physiological effects:
In preclinical studies, TAK-659 has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. It has also been shown to decrease the levels of various cytokines and chemokines involved in the tumor microenvironment. TAK-659 has been well-tolerated in preclinical studies, with minimal toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its irreversible binding to the active site of BTK. However, the irreversible binding of TAK-659 to BTK can also be a limitation, as it may lead to prolonged inhibition of BTK signaling and potential toxicity.
Zukünftige Richtungen
Several potential future directions for TAK-659 include its evaluation in combination with other targeted therapies or chemotherapy in B-cell malignancies. Additionally, TAK-659 may have potential in other B-cell disorders, such as autoimmune diseases. Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential of TAK-659 in these settings.
Synthesemethoden
TAK-659 can be synthesized through a multistep process involving the reaction of 4-acetylphenylamine with 2-thiophenecarboxylic acid, followed by the formation of an amide bond with piperidinecarboxylic acid. The final compound is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Multiple studies have demonstrated the efficacy of TAK-659 in inhibiting BTK signaling and inducing apoptosis in B-cell malignancies.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13(22)14-4-6-16(7-5-14)20-18(23)15-8-10-21(11-9-15)19(24)17-3-2-12-25-17/h2-7,12,15H,8-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWSKYQMSJWRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.